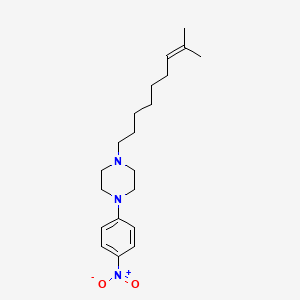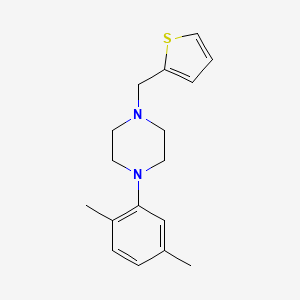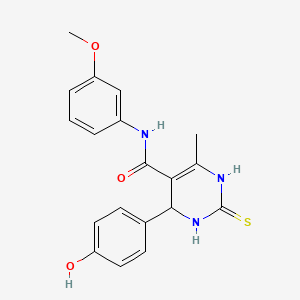
1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine, also known as MN-23, is a synthetic compound that belongs to the class of piperazine derivatives. The compound has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine acts as a selective agonist for the 5-HT1A receptor, which is a G protein-coupled receptor. The activation of this receptor leads to a decrease in the production of cyclic AMP, which results in the inhibition of neurotransmitter release. 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine has been shown to have several biochemical and physiological effects, including anxiolytic, antidepressant, and anti-inflammatory effects. The compound has been shown to increase serotonin levels in the brain, which is associated with a decrease in anxiety and depression. 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine has also been shown to decrease the production of pro-inflammatory cytokines, which can lead to a decrease in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine in lab experiments is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, one of the limitations of using 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine is its low water solubility, which can make it difficult to administer in certain studies.
Orientations Futures
There are several future directions for the study of 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine, including its potential as a therapeutic agent for neurological disorders and its use in the development of new anti-inflammatory drugs. The compound could also be studied for its potential as a tool for studying the role of the 5-HT1A receptor in other physiological processes. Additionally, the development of new synthesis methods for 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine could lead to improvements in its purity and water solubility, which could expand its potential applications in scientific research.
Conclusion:
In conclusion, 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been shown to have a high affinity for the 5-HT1A receptor and has several biochemical and physiological effects, including anxiolytic, antidepressant, and anti-inflammatory effects. While there are limitations to the use of 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine in lab experiments, the compound has several potential future directions for the study of neurological disorders and the development of new anti-inflammatory drugs.
Méthodes De Synthèse
The synthesis of 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine involves several steps, including the reaction of 4-nitrobenzaldehyde with 8-methyl-7-nonen-1-amine to form 4-(8-methyl-7-nonen-1-yl)-4-nitrobenzaldehyde. This intermediate is then reacted with piperazine to form 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine has been used in several scientific studies, including its potential as a therapeutic agent for neurological disorders. The compound has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and depression. 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-(8-methylnon-7-enyl)-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-18(2)8-6-4-3-5-7-13-21-14-16-22(17-15-21)19-9-11-20(12-10-19)23(24)25/h8-12H,3-7,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOHQPYKOZVJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCCCCCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-Methylnon-7-enyl)-4-(4-nitrophenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4970811.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4970819.png)
![N-cyclopropyl-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4970825.png)
![2-[2-(4-ethoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B4970840.png)
![3-allyl-5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4970846.png)



![5-(4-methoxyphenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970874.png)
![N-(sec-butyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970879.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-ethylpiperazine](/img/structure/B4970895.png)
![6-(4-nitrophenyl)-4-phenyl-1,3-diazaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane]-3-ene](/img/structure/B4970899.png)
![3-iodo-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4970907.png)
